molecular formula C14H16ClNO2 B2523189 Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride CAS No. 133153-69-2

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Cat. No.: B2523189
CAS No.: 133153-69-2
M. Wt: 265.74
InChI Key: AGWISLUXYMAHCL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.74. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Pharmacology of Naphthoquinone Derivatives Naphthoquinone derivatives, like Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride, are biologically active compounds with a broad spectrum of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. These compounds, due to their molecular structure, can interact with various biological entities through noncovalent bonds, showcasing potential in medicinal applications (Mbaveng & Kuete, 2014).

Flavor Compound Formation in Foods Compounds related to this compound are involved in flavor compound formation in foods. Branched aldehydes, derived from amino acids similar to the mentioned compound, are crucial in determining the flavors in various food products. Understanding the metabolic pathways leading to these flavor compounds can assist in achieving desired taste profiles in food products (Smit, Engels, & Smit, 2009).

Environmental Chemistry of Naphthalene Derivatives Naphthalene, a part of the molecular structure of this compound, is studied for its environmental presence and impact. Understanding the sources, emissions, and exposure levels of naphthalene derivatives is crucial for environmental health and safety. Studies indicate the need for continuous monitoring of naphthalene derivatives in the environment due to their potential health impacts (Jia & Batterman, 2010).

Role in Biochemical and Biomedical Applications The nitrogen-containing aromatic heterocycles of naphthalimide compounds, similar to this compound, demonstrate extensive potential in biomedical applications. These compounds interact with biological macromolecules, serving as potential drugs for various diseases, artificial receptors, fluorescent probes, and cell imaging agents (Gong et al., 2016).

Synthesis and Applications in Material Science Understanding the synthesis pathways of compounds related to this compound is crucial for material science applications. The synthesis routes of similar naphthalene derivatives involve various methods, contributing to industries such as dye manufacturing and material processing (You-lan, 2005).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWISLUXYMAHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of the product of Step A (2.5 g) in methanol (100 ml) was treated with 4N HCl/dioxane (10 ml). The resulting solution was stirred overnight. The excess solvent was removed under reduced pressure and the semi solid was purified by HPLC (RP--CH3CN/H2O). The solid was dissolved in CH3CN/H2O, treated with 20% aqueous HCl (5 ml) and lyophilized to give methyl β-aminonaphthalene-2-propanoate hydrochloride (1.1 g). MS and 1H-NMR were consistent with the structure.
Name
product
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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